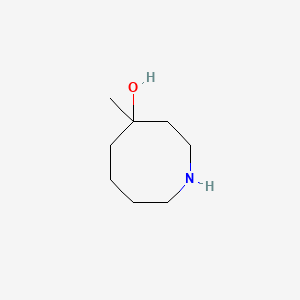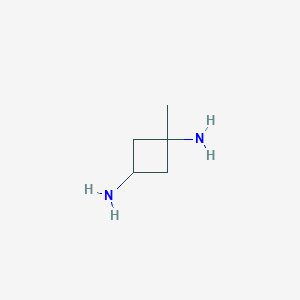
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C12H17NS2 It is characterized by the presence of a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing sulfur, and an amine group attached to the fourth carbon of the ring Additionally, it has a phenyl group substituted with a methylthio group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)aniline with tetrahydro-2H-thiopyran-4-one under acidic conditions. The reaction typically proceeds through nucleophilic addition of the amine to the carbonyl group, followed by cyclization to form the tetrahydro-2H-thiopyran ring.
Another approach involves the use of a palladium-catalyzed coupling reaction between 2-(methylthio)phenylboronic acid and tetrahydro-2H-thiopyran-4-amine. This method requires the presence of a suitable base and a palladium catalyst, such as palladium acetate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to convert the amine group to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with microbial cell membranes, resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine can be compared with other similar compounds, such as:
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with the amine group at the third position of the tetrahydro-2H-thiopyran ring.
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-2-amine: Similar structure but with the amine group at the second position of the tetrahydro-2H-thiopyran ring.
The uniqueness of this compound lies in the specific positioning of the amine group, which can influence its reactivity and biological activity compared to its isomers.
Eigenschaften
Molekularformel |
C12H17NS2 |
|---|---|
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI-Schlüssel |
HQUNONJFPBOJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)





![tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15227271.png)

